molecular formula C13H19NO2 B12930152 (S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol

(S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol

Cat. No.: B12930152
M. Wt: 221.29 g/mol
InChI Key: YVENDIOSKPJMLX-ZDUSSCGKSA-N
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Description

(S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol is a chiral compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable benzyl halide under basic conditions.

    Chiral Resolution: The racemic mixture can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.

    Reduction: The final step involves the reduction of the intermediate to obtain the desired this compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated chiral resolution techniques to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the morpholine ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

(S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Benzylmorpholin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.

    4-Benzylmorpholine: A simpler derivative without the chiral center.

    2-(4-Benzylmorpholin-2-yl)ethanol: A non-chiral analog.

Uniqueness

(S)-2-(4-Benzylmorpholin-2-yl)ethan-1-ol is unique due to its chiral nature, which can lead to specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry for the development of enantioselective drugs.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[(2S)-4-benzylmorpholin-2-yl]ethanol

InChI

InChI=1S/C13H19NO2/c15-8-6-13-11-14(7-9-16-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m0/s1

InChI Key

YVENDIOSKPJMLX-ZDUSSCGKSA-N

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CCO

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CCO

Origin of Product

United States

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